

# Application Notes and Protocols for 4-(4-Methoxyphenoxy)benzaldehyde in Pharmaceutical Research

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## Compound of Interest

Compound Name: 4-(4-Methoxyphenoxy)benzaldehyde

Cat. No.: B1588542

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These application notes provide an overview of the utility of **4-(4-Methoxyphenoxy)benzaldehyde** as a versatile intermediate in the synthesis of potential pharmaceutical agents. This document details its application in the creation of chalcones and Schiff bases, classes of compounds recognized for their diverse biological activities. While direct quantitative bioactivity data for derivatives of **4-(4-Methoxyphenoxy)benzaldehyde** are not extensively available in the public domain, this guide provides detailed synthetic protocols and contextual biological data from closely related analogues to inform research and development efforts.

## Introduction

**4-(4-Methoxyphenoxy)benzaldehyde** is an aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a diaryl ether linkage, offers a unique scaffold that can be elaborated into a variety of derivatives with potential therapeutic applications. The aldehyde functional group is particularly amenable to reactions such as the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases. Both chalcones and Schiff bases are well-established pharmacophores known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Methoxyphenoxy)benzaldehyde** is presented in Table 1.

Table 1: Physicochemical Properties of **4-(4-Methoxyphenoxy)benzaldehyde**

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	228.24 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	58-62 °C	
Solubility	Soluble in common organic solvents such as DMSO, DMF, and chlorinated hydrocarbons.	
CAS Number	78725-47-0	[1]

## Applications in Pharmaceutical Synthesis

### Synthesis of Chalcone Derivatives as Potential Anticancer Agents

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects.[2][3] The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone and a substituted benzaldehyde. **4-(4-Methoxyphenoxy)benzaldehyde** can serve as the aldehyde component in this reaction to generate novel chalcone derivatives.

While specific IC<sub>50</sub> values for chalcones derived directly from **4-(4-Methoxyphenoxy)benzaldehyde** are not readily available in published literature, Table 2 presents the cytotoxic activities of structurally related chalcones against various cancer cell

lines to provide a basis for comparison and to highlight the potential of this compound class.[\[2\]](#)  
[\[4\]](#)

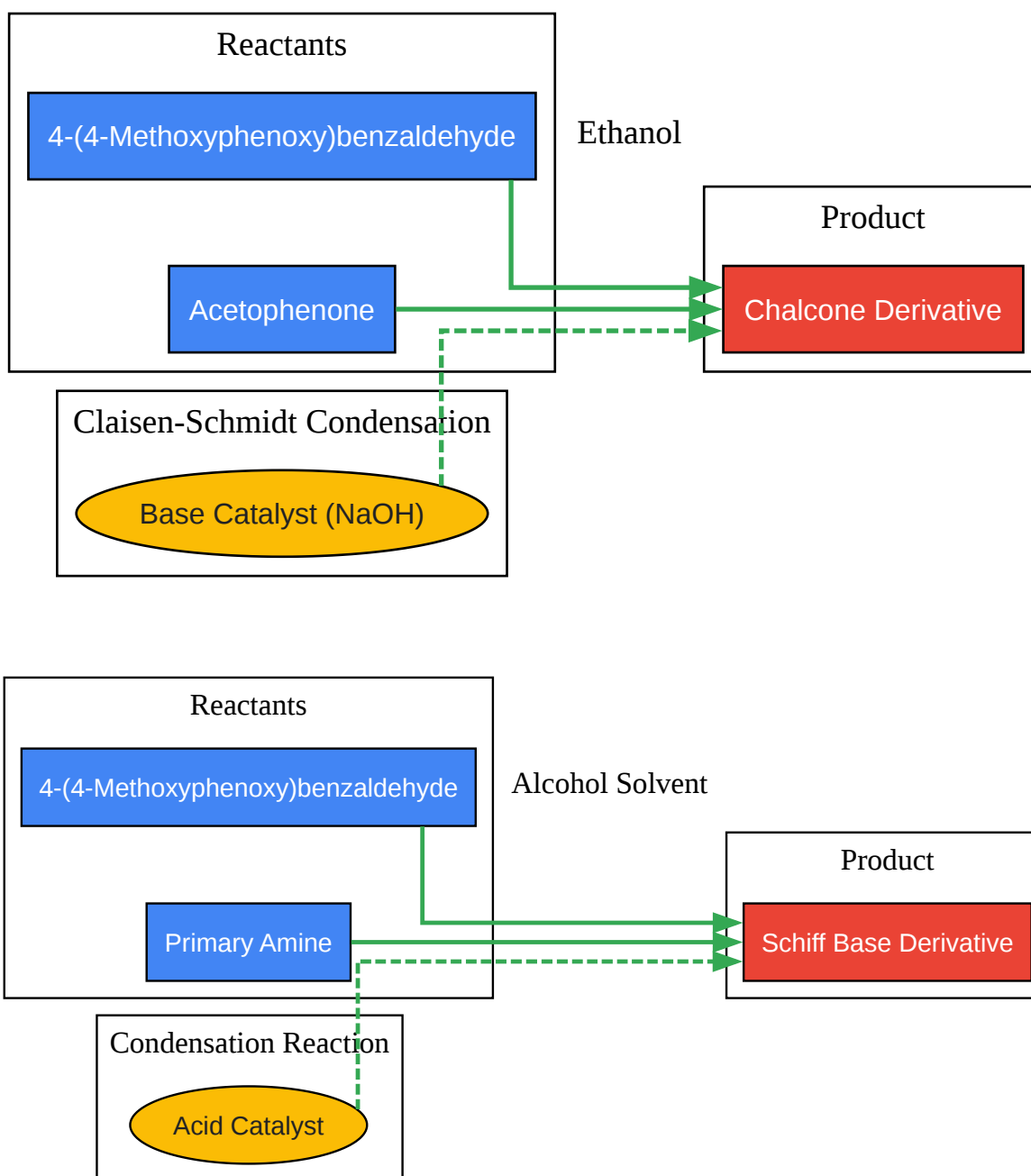
Table 2: In Vitro Anticancer Activity of Representative Chalcones

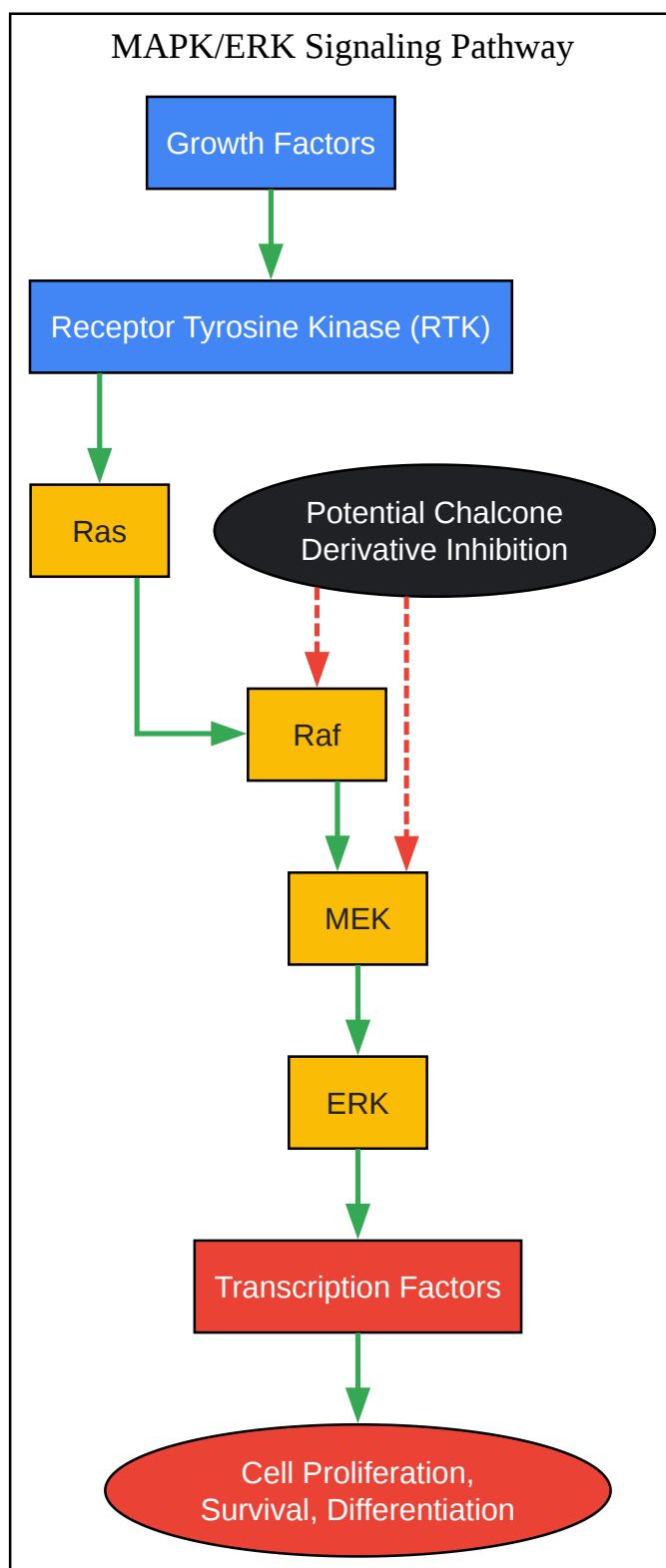
Compound	Acetophenone Reactant	Benzaldehyde Reactant	Cancer Cell Line	IC <sub>50</sub> (µg/mL)	Reference
1	Acetophenone	Benzaldehyde	MCF-7 (Breast)	6.875 ± 0.219	<a href="#">[2]</a>
2	4-Hydroxyacetophenone	Benzaldehyde	T47D (Breast)	72.44	<a href="#">[4]</a>
3	4-Hydroxyacetophenone	4-Hydroxybenzaldehyde	T47D (Breast)	44.67	<a href="#">[4]</a>

This protocol describes a general procedure for the synthesis of a chalcone derivative from **4-(4-Methoxyphenoxy)benzaldehyde** and an acetophenone.

- Materials:
  - **4-(4-Methoxyphenoxy)benzaldehyde**
  - Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
  - Ethanol
  - Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
  - Stirring apparatus
  - Ice bath
  - Filtration apparatus
- Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of the substituted acetophenone in ethanol.
- Cool the solution in an ice bath.
- Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred solution.
- Add a solution of 1.0 equivalent of **4-(4-Methoxyphenoxy)benzaldehyde** in ethanol dropwise to the reaction mixture.
- Continue stirring the reaction mixture at room temperature for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
- Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified chalcone.





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## References

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